molecular formula C5H4BrF2N5O10 B14410363 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane CAS No. 84014-82-4

3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane

Cat. No.: B14410363
CAS No.: 84014-82-4
M. Wt: 412.01 g/mol
InChI Key: PCIVLFOSTNRTQJ-UHFFFAOYSA-N
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Description

3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane is a complex organic compound characterized by the presence of bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination and fluorination of a suitable precursor, followed by nitration to introduce the nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane exerts its effects involves interactions with molecular targets and pathways within chemical and biological systems. The presence of bromine, fluorine, and nitro groups allows the compound to participate in various reactions, influencing its reactivity and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-difluorobenzene: This compound shares the bromine and fluorine substituents but lacks the nitro groups, resulting in different chemical properties and reactivity.

    1-Bromo-2,4-difluorobenzene: Another similar compound with bromine and fluorine atoms, but with a different substitution pattern, leading to variations in its chemical behavior.

Properties

CAS No.

84014-82-4

Molecular Formula

C5H4BrF2N5O10

Molecular Weight

412.01 g/mol

IUPAC Name

3-bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane

InChI

InChI=1S/C5H4BrF2N5O10/c6-3(9(14)15,1-4(7,10(16)17)11(18)19)2-5(8,12(20)21)13(22)23/h1-2H2

InChI Key

PCIVLFOSTNRTQJ-UHFFFAOYSA-N

Canonical SMILES

C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)([N+](=O)[O-])Br)C([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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